![molecular formula C11H23NO5 B12308738 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid](/img/structure/B12308738.png)
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-amino-2-{2-[2-(2-metoxietoxi)etoxi]etil}butanoico es un compuesto orgánico con una estructura compleja que incluye un grupo amino, un esqueleto de ácido butanoico y múltiples grupos etoxilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-amino-2-{2-[2-(2-metoxietoxi)etoxi]etil}butanoico normalmente implica múltiples pasos. Una ruta común comienza con el monometil éter de trietilenglicol, que se somete a una serie de reacciones que incluyen tosilación, azidación y reducción para introducir el grupo amino . El paso final implica acoplar el intermedio amino-funcionalizado con un derivado de ácido butanoico en condiciones apropiadas para obtener el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-amino-2-{2-[2-(2-metoxietoxi)etoxi]etil}butanoico puede someterse a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir ciertos grupos funcionales en formas más reactivas.
Sustitución: Los grupos amino y etoxilo pueden participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Se pueden usar reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que las reacciones de sustitución pueden introducir nuevos grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
El ácido 4-amino-2-{2-[2-(2-metoxietoxi)etoxi]etil}butanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su posible papel en las vías bioquímicas y las interacciones con macromoléculas biológicas.
Medicina: Se explora su potencial efecto terapéutico, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, como surfactantes y polímeros
Mecanismo De Acción
El mecanismo de acción del ácido 4-amino-2-{2-[2-(2-metoxietoxi)etoxi]etil}butanoico implica su interacción con dianas moleculares específicas. El grupo amino puede formar enlaces de hidrógeno e interacciones iónicas con proteínas y enzimas, lo que puede modular su actividad. Los grupos etoxilo pueden mejorar la solubilidad del compuesto y facilitar su transporte a través de las membranas biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-[2-(2-Metoxietoxi)etoxi]acético: Estructura similar pero con un esqueleto de ácido acético en lugar de ácido butanoico.
2-[2-(2-Metoxietoxi)etoxi]etilamina: Contiene un grupo etilamina en lugar del esqueleto de ácido butanoico.
4-Metilbencenosulfonato de 2-[2-(2-Metoxietoxi)etoxi]etil: Un éster de sulfonato con una cadena etoxilo similar.
Singularidad
El ácido 4-amino-2-{2-[2-(2-metoxietoxi)etoxi]etil}butanoico es único debido a su combinación de un grupo amino y un esqueleto de ácido butanoico, lo que proporciona propiedades químicas distintas y posibles actividades biológicas. Sus múltiples grupos etoxilo también mejoran su solubilidad y reactividad en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C11H23NO5 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid |
InChI |
InChI=1S/C11H23NO5/c1-15-6-7-17-9-8-16-5-3-10(2-4-12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |
Clave InChI |
ZMXOXNYUMFKTFZ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCC(CCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


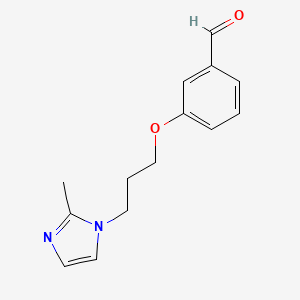

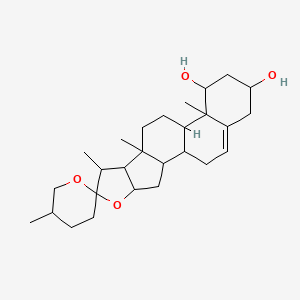
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)

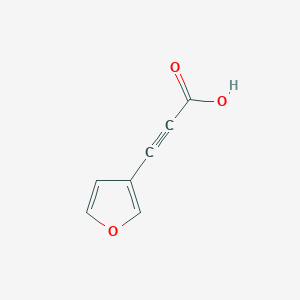

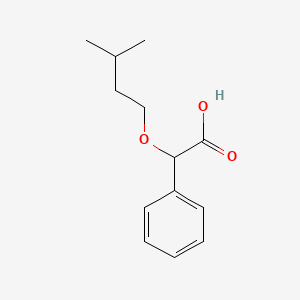
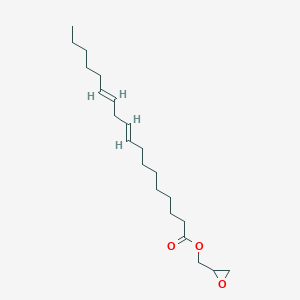
![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
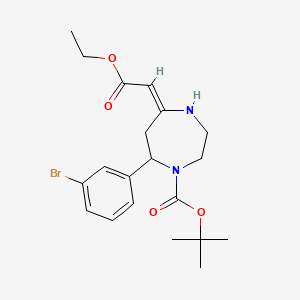
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)
